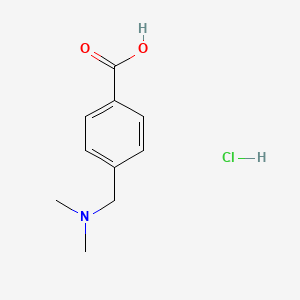

4-((Dimethylamino)methyl)benzoic acid hydrochloride

Descripción

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(dimethylamino)methyl]benzoic acid hydrochloride . This systematic name reflects its structural components:

- A benzoic acid backbone substituted at the para position (4th carbon) with a dimethylaminomethyl group (–CH₂N(CH₃)₂).

- A hydrochloride salt form, indicated by the addition of "hydrochloride" to the parent carboxylic acid name.

The nomenclature adheres to IUPAC rules by prioritizing the carboxylic acid functional group (-COOH) as the parent chain and specifying substituents in alphabetical order.

CAS Registry Number and Synonyms

The compound is uniquely identified by its CAS Registry Number 17847-26-6 . It is also recognized under multiple synonyms across scientific literature and chemical databases:

| Synonym | Source |

|---|---|

| 4-Dimethylaminomethyl-benzoic acid hydrochloride | |

| Benzoic acid, 4-[(dimethylamino)methyl]-, hydrochloride | |

| 4-[(Dimethylamino)methyl]benzoic acid HCl | |

| MFCD09997604 (MDL number) |

These aliases are critical for cross-referencing in chemical inventories and synthetic workflows.

Molecular Formula and Isotopic Composition

The molecular formula of 4-((dimethylamino)methyl)benzoic acid hydrochloride is C₁₀H₁₄ClNO₂ . This composition accounts for:

- 10 carbon atoms , including the aromatic ring and substituents.

- 14 hydrogen atoms , with three methyl groups from the dimethylamino moiety.

- 1 chlorine atom from the hydrochloride salt.

The molecular weight is 215.67 g/mol. Isotopic composition analysis reveals the presence of:

SMILES and InChI Notation Representation

The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is:

CN(C)Cc1ccc(cc1)C(=O)O.Cl

This string encodes:

- The dimethylamino group (

N(C)(C)) attached to a methylene bridge (Cc1...). - The benzoic acid moiety (

c1ccc(cc1)C(=O)O). - The hydrochloride counterion (

.Cl).

The InChI (International Chemical Identifier) key is:

SNTRRUBDUJPTLH-UHFFFAOYSA-N

This unique identifier facilitates database searches and ensures structural specificity. The full InChI string is:

InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H

Breaking this down:

1S/indicates the stoichiometry of the first component (neutral molecule).C10H13NO2corresponds to the parent benzoic acid derivative..ClHdenotes the hydrochloric acid component.

Propiedades

IUPAC Name |

4-[(dimethylamino)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTRRUBDUJPTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17847-26-6 | |

| Record name | 4-[(dimethylamino)methyl]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of 4-Aminomethylbenzoic Acid (Key Intermediate)

This intermediate is crucial for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Several methods have been reported:

Catalytic Reduction of 4-Carboxylbenzaldehyde Oxime or Its Esters

The process involves preparing 4-carboxylbenzaldehyde or its alkyl ester, converting it to the oxime derivative by reaction with hydroxylamine, followed by catalytic hydrogenation in aqueous sodium hydroxide solution using Pd/C or similar catalysts. The reaction is typically conducted under controlled stirring speeds (1200–1700 rpm) to ensure high conversion rates. After reduction, the catalyst is filtered off, and the pH is adjusted with acids such as hydrochloric acid to precipitate the product, which is then dried under vacuum to yield high-purity 4-aminomethylbenzoic acid.

Introduction of the Dimethylaminomethyl Group

Reductive Amination Approach

The dimethylaminomethyl group can be introduced by reductive amination of 4-aminomethylbenzoic acid or its esters with formaldehyde and dimethylamine under catalytic hydrogenation conditions. This step typically uses hydrogen gas and Pd/C catalyst under mild conditions to reduce the imine intermediate to the corresponding amine.Alternative Methods

Some patents describe the use of 2-nitro-4-cyano-benzoic acid methyl esters as starting materials, which undergo catalytic hydrogenation in the presence of hydrochloric acid and Pd/C catalyst to yield amino-methyl derivatives with high purity (>98% by HPLC). The catalyst can be recycled, and the process is suitable for large-scale industrial production with environmental considerations.

Formation of Hydrochloride Salt

- After synthesis of the free base 4-((Dimethylamino)methyl)benzoic acid, the hydrochloride salt is formed by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or water). The salt formation improves the compound's stability and handling properties.

| Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Catalytic reduction | Catalyst | 5% Pd/C (1–15% Pd by weight) | Pd/C preferred for high activity |

| Temperature | 10–60 °C | Controlled to avoid side reactions | |

| Pressure | 0.5–3.5 MPa H2 | Hydrogen pressure for reduction | |

| Stirring speed | 1200–1700 rpm | Ensures good mass transfer | |

| pH adjustment after reduction | pH | 7.5–8.0 | Adjusted with NaOH or acid |

| Salt formation | Acid | HCl (aqueous or methanolic) | For hydrochloride salt formation |

| Yield | Overall yield | 85–99.5% | High yields reported |

| Purity | HPLC purity | >98% | High purity suitable for pharmaceutical use |

- The catalytic hydrogenation of oxime derivatives is a well-established, efficient method for producing 4-aminomethylbenzoic acid with high purity and yield, suitable for scale-up.

- The use of Pd/C catalysts allows for catalyst recovery and reuse, reducing costs and environmental impact.

- Control of reaction parameters such as stirring speed, temperature, and pH is critical to maximize yield and purity.

- The reductive amination step to introduce the dimethylaminomethyl group is typically mild and efficient, enabling the synthesis of the target hydrochloride salt with minimal impurities.

- The hydrochloride salt form enhances the compound's stability, making it suitable for pharmaceutical applications.

The preparation of this compound involves:

- Synthesis of 4-aminomethylbenzoic acid via catalytic hydrogenation of oxime derivatives under controlled conditions.

- Introduction of the dimethylaminomethyl group by reductive amination or catalytic hydrogenation of appropriate intermediates.

- Conversion to the hydrochloride salt by acid treatment.

These methods are supported by robust research and patent literature, demonstrating high yields, purity, and scalability for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

4-((Dimethylamino)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Development : The compound serves as a building block in the synthesis of various pharmaceutical agents. Its amine group allows for further functionalization, making it suitable for creating complex drug molecules. For instance, it has been utilized in the development of analgesics and anti-inflammatory drugs due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs) .

- Antimicrobial Activity : Research indicates that derivatives of 4-((dimethylamino)methyl)benzoic acid hydrochloride exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis .

- Anticancer Research : The compound has been investigated for its potential anticancer properties. Some derivatives have shown cytotoxic effects on various cancer cell lines, suggesting that they could be developed into chemotherapeutic agents .

Material Science Applications

- Polymer Chemistry : this compound is used as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

- Adhesives and Coatings : The compound is also explored for use in adhesive formulations and coatings due to its ability to improve adhesion properties and resistance to environmental degradation .

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of this compound demonstrated its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The agar well diffusion method was employed, revealing minimum inhibitory concentrations (MICs) that suggest potential for clinical applications in treating bacterial infections .

Case Study 2: Polymer Development

In polymer synthesis research, this compound was incorporated into polyurethanes to enhance their mechanical strength and thermal stability. The resulting polymers exhibited improved performance characteristics, making them suitable for industrial applications such as coatings and sealants .

Mecanismo De Acción

The mechanism of action of 4-((Dimethylamino)methyl)benzoic acid hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound useful in biochemical studies.

Comparación Con Compuestos Similares

4-((Diethylamino)methyl)benzoic Acid Hydrochloride

- CAS : 106261-54-5

- Molecular Formula: C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- Key Differences: Replaces dimethylamino with diethylamino, increasing hydrophobicity due to longer alkyl chains. Higher molecular weight (243.73 vs. 215.68 g/mol) may reduce solubility in polar solvents.

- Applications : Similar use in drug synthesis but with altered pharmacokinetics due to lipophilicity .

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic Acid Dihydrochloride

- CAS : 1187931-64-1

- Molecular Formula : C₁₄H₂₄Cl₂N₂O₂

- Molecular Weight : 323.26 g/mol

- Key Differences: Contains an extended methyl-propyl-dimethylamino side chain, enhancing steric bulk. Dihydrochloride form improves ionic solubility compared to mono-hydrochloride derivatives.

- Applications: Potential in targeted drug delivery systems due to complex structure .

4-(2-(Dimethylamino)ethoxy)benzoic Acid Hydrochloride

- CAS : 27237-49-6

- Molecular Formula: C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- Key Differences: Ethoxy linker between the dimethylamino group and benzene ring increases flexibility. Altered electronic effects may influence receptor binding in medicinal applications.

- Applications : Used in synthesizing compounds with enhanced membrane permeability .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

- CAS : 1909306-16-6

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Differences: Aminomethyl group (primary amine) instead of dimethylaminomethyl (tertiary amine). Methyl group at the 2-position introduces steric hindrance.

- Applications : Versatile in material science and agrochemical research .

4-(2-Aminoethyl)benzoic Acid Hydrochloride

Table 1: Key Properties of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Notable Applications |

|---|---|---|---|---|---|

| 4-((Dimethylamino)methyl)benzoic acid HCl | 17847-26-6 | C₁₀H₁₄ClNO₂ | 215.68 | High (acidic conditions) | Drug intermediates, catalysts |

| 4-((Diethylamino)methyl)benzoic acid HCl | 106261-54-5 | C₁₂H₁₈ClNO₂ | 243.73 | Moderate | Lipophilic drug synthesis |

| 4-{[(3-Dimethylamino-propyl)-methyl...} | 1187931-64-1 | C₁₄H₂₄Cl₂N₂O₂ | 323.26 | High (ionic) | Targeted therapeutics |

| 4-(2-(Dimethylamino)ethoxy)benzoic acid HCl | 27237-49-6 | C₁₁H₁₆ClNO₃ | 245.70 | High | Membrane-permeable agents |

| 4-(Aminomethyl)-2-methylbenzoic acid HCl | 1909306-16-6 | C₉H₁₂ClNO₂ | 201.65 | Moderate | Material science, agrochemicals |

| 4-(2-Aminoethyl)benzoic acid HCl | 40412-06-4 | C₉H₁₂ClNO₂ | 201.65 | High | Peptide mimics, polymers |

Actividad Biológica

4-((Dimethylamino)methyl)benzoic acid hydrochloride (CAS Number: 17847-26-6) is a benzoic acid derivative that has gained attention in medicinal chemistry due to its potential pharmacological applications. This compound features a dimethylamino group attached to a benzyl carbon, which contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- Structure : The compound consists of a benzoic acid core with a dimethylamino substitution, influencing its interaction with biological targets.

This compound is believed to exert its effects through several mechanisms:

- Neurotransmitter Modulation : The dimethylamino group may enhance interactions with neurotransmitter systems, potentially exhibiting anti-inflammatory and analgesic properties.

- Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases .

Anti-inflammatory and Analgesic Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways and reduce pain perception. For instance, studies have demonstrated that certain analogs can inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation.

Anticancer Activity

Recent investigations into the anticancer properties of related compounds indicate that this compound could possess significant cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, with some derivatives displaying IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

There is evidence suggesting that this compound may inhibit microbial growth, although detailed studies are still required to establish its efficacy and mechanism in this regard. Preliminary findings indicate potential activity against Gram-positive bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Cytotoxicity against MCF-7 and HepG2 cell lines | |

| Antimicrobial | Inhibition of Gram-positive bacteria |

Case Studies

- Anti-inflammatory Study : A study evaluated the effects of this compound on inflammatory markers in a murine model. Results showed a significant reduction in TNF-alpha levels post-treatment, indicating its potential as an anti-inflammatory agent.

- Anticancer Research : In vitro assays conducted on various cancer cell lines (MCF-7, HepG2) revealed that certain derivatives exhibited IC50 values below 10 µM, highlighting their potential as effective anticancer agents compared to traditional chemotherapeutics .

- Cholinesterase Inhibition : A comparative study assessed the cholinesterase inhibitory activity of several benzoic acid derivatives, finding that some demonstrated significant inhibition rates, suggesting potential applications in Alzheimer's disease treatment .

Q & A

What are the recommended synthetic routes for 4-((Dimethylamino)methyl)benzoic acid hydrochloride?

Level: Basic

Methodology:

- Coupling Reactions: Utilize carbodiimide-based reagents (e.g., EDC hydrochloride) with 4-(dimethylamino)pyridine (DMAP) as a catalyst to functionalize the benzoic acid moiety, followed by acidification to form the hydrochloride salt .

- Purification: Recrystallization from anhydrous ethanol or methanol is recommended to achieve high purity. Solvent selection should consider the compound’s solubility profile, which can be preliminarily assessed via polarity-based screening .

How can the purity of this compound be validated?

Level: Basic

Methodology:

- HPLC Analysis: Use reversed-phase chromatography with UV detection (λ ~254 nm) to confirm ≥98% purity, as standard for structurally related benzoic acid derivatives .

- Melting Point Determination: Compare observed values with literature data (e.g., similar compounds in show >300°C for benzoic acid derivatives) .

- NMR Spectroscopy: Confirm structural integrity via characteristic signals: aromatic protons (δ 7.8–8.2 ppm), dimethylamino methyl protons (δ 2.2–2.5 ppm), and carboxylic acid proton (if present, δ ~12 ppm) .

What advanced techniques are suitable for crystal structure elucidation?

Level: Advanced

Methodology:

- X-ray Crystallography: Single-crystal diffraction provides atomic-level resolution of the hydrochloride salt’s lattice structure. Hydrogen-bonding networks (e.g., between the dimethylamino group and chloride ions) can be mapped .

- DFT Calculations: Complement experimental data by modeling electronic properties and optimizing geometries, particularly for assessing salt stability under varying conditions .

How does the hydrochloride salt form affect solubility and stability?

Level: Advanced

Methodology:

- Solubility Profiling: Conduct comparative studies in aqueous buffers (pH 1–7) to evaluate enhanced solubility from protonation of the dimethylamino group. Hydrochloride salts typically improve water solubility vs. free bases .

- Stability Studies: Use thermogravimetric analysis (TGA) to assess thermal decomposition and accelerated stability testing (40°C/75% RH) to determine hygroscopicity. Store in anhydrous, airtight containers with desiccants .

What handling and storage protocols are critical for this compound?

Level: Basic

Methodology:

- Storage: Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are prone to deliquescence .

- Safety Measures: Use nitrile gloves, sealed goggles, and lab coats. Handle in fume hoods to avoid inhalation of fine particles .

How can synthetic yield be optimized for this compound?

Level: Advanced

Methodology:

- Reaction Optimization: Screen solvents (e.g., dichloromethane, DMF) and catalyst ratios (e.g., EDC:DMAP at 1:0.1 molar ratio) to maximize coupling efficiency .

- In-Process Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to identify intermediate byproducts and adjust stoichiometry .

What strategies explore its potential biological activity?

Level: Advanced

Methodology:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified dimethylamino or benzoic acid groups (e.g., esterification, halogenation) and test in receptor-binding assays .

- In Vitro Screening: Evaluate cytotoxicity, enzyme inhibition (e.g., kinases), or membrane permeability using Caco-2 cell models. The dimethylamino group may enhance bioavailability via passive diffusion .

What spectroscopic signatures distinguish this compound?

Level: Basic

Methodology:

- FT-IR Analysis: Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H stretches (if present) from the hydrochloride salt. Compare with free base spectra to confirm salt formation .

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ and [M+Cl]⁻ adducts, with exact mass matching theoretical values (e.g., C₁₀H₁₄ClNO₂: 223.07 g/mol) .

How can researchers address contradictory solubility data in literature?

Level: Advanced

Methodology:

- Reproducibility Studies: Systematically test solubility in DMSO, water, and ethanol under controlled conditions (temperature, pH). Use dynamic light scattering (DLS) to detect aggregation .

- Meta-Analysis: Cross-reference peer-reviewed datasets (e.g., ) to identify trends in benzoic acid derivative behavior and isolate experimental variables (e.g., crystallinity) .

What are the applications in drug delivery systems?

Level: Advanced

Methodology:

- Prodrug Design: Conjugate the carboxylic acid group with bioactive moieties (e.g., peptides) via amide bonds, leveraging the dimethylamino group for pH-dependent release in targeted tissues .

- Nanoparticle Formulation: Encapsulate the compound in PLGA or liposomal carriers to enhance pharmacokinetics. Assess loading efficiency via UV-Vis or fluorescence quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.